molecular formula C17H25NO5 B4881591 1-[3-(2-ethylphenoxy)propyl]pyrrolidine oxalate

1-[3-(2-ethylphenoxy)propyl]pyrrolidine oxalate

Cat. No. B4881591
M. Wt: 323.4 g/mol
InChI Key: NETKLRSTFVTTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-ethylphenoxy)propyl]pyrrolidine oxalate is a chemical compound used in scientific research for its potential therapeutic effects. It is commonly referred to as EPP or EPPA. This compound has been studied for its ability to modulate certain receptors in the brain, potentially leading to new treatments for various neurological disorders.

Mechanism of Action

The exact mechanism of action of EPP is not fully understood, but it is thought to modulate certain receptors in the brain, leading to changes in neurotransmitter release and neuronal activity. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects:
EPP has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase dopamine release in the brain, which could potentially lead to new treatments for Parkinson's disease. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using EPP in lab experiments is its ability to modulate specific receptors in the brain, allowing for more targeted research. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to interpret results.

Future Directions

There are several future directions for research involving EPP. One area of interest is its potential therapeutic effects in Alzheimer's disease, as it has been shown to improve cognitive function in animal studies. Another area of interest is its potential use as an anti-inflammatory agent, as inflammation is thought to play a role in various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of EPP and its potential therapeutic applications.

Synthesis Methods

The synthesis of EPP involves multiple steps, starting with the reaction of 2-ethylphenol with epichlorohydrin to form 3-(2-ethylphenoxy)propanol. This compound is then reacted with pyrrolidine to yield 1-[3-(2-ethylphenoxy)propyl]pyrrolidine. Finally, this product is reacted with oxalic acid to form the oxalate salt of EPP.

Scientific Research Applications

EPP has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to modulate certain receptors in the brain, such as the sigma-1 receptor and the dopamine D2 receptor, which are involved in these disorders.

properties

IUPAC Name

1-[3-(2-ethylphenoxy)propyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.C2H2O4/c1-2-14-8-3-4-9-15(14)17-13-7-12-16-10-5-6-11-16;3-1(4)2(5)6/h3-4,8-9H,2,5-7,10-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETKLRSTFVTTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCN2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196840
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[3-(2-Ethylphenoxy)propyl]pyrrolidine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.